molecular formula C17H19N5O5S B2620887 (5-(furan-2-yl)isoxazol-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034484-79-0

(5-(furan-2-yl)isoxazol-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No.: B2620887
CAS No.: 2034484-79-0
M. Wt: 405.43
InChI Key: BVPGWOYLFBSCGY-UHFFFAOYSA-N
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Description

(5-(Furan-2-yl)isoxazol-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and early-stage pharmacological research. This molecule features a unique hybrid architecture, combining a 5-(furan-2-yl)isoxazole core, a structure known for its prevalence in bioactive molecules , with a 1,4-diazepane ring system that is functionalized with a 1-methyl-1H-pyrazole-4-sulfonyl group. The integration of these heterocyclic fragments suggests potential for diverse target engagement. The furan-isoxazole moiety acts as a privileged scaffold in drug discovery, while the sulfonamide group is a common pharmacophore found in compounds with a wide range of biological activities . Pyrazole-containing structures, in particular, are extensively researched and have demonstrated a broad spectrum of pharmacological properties in preclinical studies, including potential as kinase inhibitors, antibacterial agents, and anticancer agents . The specific stereochemistry and three-dimensional structure conferred by the diazepane ring may influence the compound's binding affinity and selectivity toward various enzyme classes, such as kinases, making it a valuable chemical probe for investigating cellular signaling pathways . This compound is provided as a high-purity chemical entity intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to further explore its research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5S/c1-20-12-13(11-18-20)28(24,25)22-6-3-5-21(7-8-22)17(23)14-10-16(27-19-14)15-4-2-9-26-15/h2,4,9-12H,3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPGWOYLFBSCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(furan-2-yl)isoxazol-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.

    Preparation of Furan-2-yl Isoxazole: This step involves the cyclization of a suitable precursor, such as a furan-2-carboxylic acid derivative, with hydroxylamine to form the isoxazole ring.

    Synthesis of 1-Methyl-1H-Pyrazol-4-yl Sulfonyl Chloride: This intermediate is prepared by sulfonylation of 1-methyl-1H-pyrazole using chlorosulfonic acid.

    Formation of Diazepane Ring: The diazepane ring is synthesized through the cyclization of a suitable diamine with a diacid chloride.

    Coupling Reactions: The final step involves the coupling of the furan-2-yl isoxazole with the pyrazolyl sulfonyl chloride and the diazepane ring under appropriate conditions, such as the presence of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(5-(furan-2-yl)isoxazol-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the isoxazole ring.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Isoxazolines

    Substitution: Sulfonamide or sulfonate derivatives

Scientific Research Applications

(5-(furan-2-yl)isoxazol-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone: has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Material Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (5-(furan-2-yl)isoxazol-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets. The furan and isoxazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

  • Isostructural compounds (e.g., fluorophenyl- and chlorophenyl-substituted thiazoles) exhibit planar molecular conformations with halogen-dependent packing adjustments .
  • SHELX software () is widely used for structural refinement of similar heterocycles, implying that the target compound’s crystal structure could be resolved using these tools .

Bioactivity Inference

  • Pyrazol-3-one derivatives () and thiophene-based methanones () show activities tied to their electron-withdrawing groups (e.g., sulfonyl, benzoyl). The target compound’s sulfonamide group may similarly enhance protease inhibition or kinase selectivity .
  • Plant-derived biomolecules () highlight the role of heterocycles in bioactivity, suggesting the furan-isoxazole moiety could confer insecticidal or antifungal properties .

Data Table: Key Features of Comparable Compounds

Compound Class Core Structure Key Substituents Synthesis Method Potential Bioactivity Reference
Triazole-thioether ketones 1,2,4-Triazole + thioether Phenylsulfonyl, difluorophenyl NaOEt-mediated coupling Enzyme inhibition
Thiazole-pyrazole hybrids Thiazole + pyrazole Fluorophenyl, triazolyl DMF recrystallization Antimicrobial
Pyrazol-3-one derivatives Pyrazolone + benzoyl Benzoyl chloride, Ca(OH)₂ Acylation under basic conditions Anti-inflammatory
Target Compound Isoxazole + 1,4-diazepane Furan-2-yl, pyrazole sulfonyl Likely multi-step heterocyclization Hypothesized kinase inhibition N/A

Biological Activity

The compound (5-(furan-2-yl)isoxazol-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

This compound features several significant structural components:

  • Isoxazole ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
  • Furan moiety : Associated with various pharmacological effects, particularly in drug development.
  • Sulfonamide group : Commonly recognized for its antibacterial properties.
  • Diazepane structure : Contributes to the compound's overall pharmacological profile.

Predicted Biological Activities

The unique combination of these functional groups suggests a range of potential biological activities:

  • Antimicrobial Activity : The sulfonamide group is particularly noted for its antibacterial effects, reminiscent of traditional sulfa drugs.
  • Anti-inflammatory Effects : Isoxazole and furan derivatives often exhibit anti-inflammatory properties, which could be relevant in treating conditions like arthritis or other inflammatory diseases.
  • Anticancer Potential : Preliminary computational studies indicate that this compound may interact with enzymes and receptors involved in cell signaling pathways related to cancer progression.

Case Studies and Experimental Evidence

  • Antimicrobial Studies : In a study examining various isoxazole derivatives, compounds similar to the one displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group was critical in enhancing this activity .
  • Anticancer Research : A recent investigation into pyrazole derivatives highlighted their cytotoxic effects against different cancer cell lines. The study found that compounds with similar structural motifs to our compound exhibited promising anticancer activity through apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Mechanisms : Research has shown that isoxazole derivatives can inhibit pro-inflammatory cytokine production in vitro. This suggests that our compound may also possess anti-inflammatory properties that warrant further exploration .

Data Table of Biological Activities

Activity TypeStructural FeatureObserved Effect
AntimicrobialSulfonamide groupSignificant antibacterial activity
AnticancerIsoxazole and pyrazole moietiesInduction of apoptosis in cancer cells
Anti-inflammatoryIsoxazole ringInhibition of cytokine production

The proposed mechanisms by which this compound may exert its effects include:

  • Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways related to inflammation and cancer.
  • Receptor Modulation : Potential modulation of receptors that play roles in pain pathways and immune responses.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis of structurally complex heterocycles like this compound requires multi-step strategies. Key steps include:

  • Coupling Reactions : Utilize nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the isoxazole and diazepane moieties .
  • Sulfonylation : Introduce the 1-methyl-1H-pyrazol-4-ylsulfonyl group via sulfonyl chloride intermediates under anhydrous conditions with a base (e.g., triethylamine) .
  • Yield Optimization :
    • Use high-purity reagents and inert atmospheres to minimize side reactions.
    • Monitor reaction progress via TLC or HPLC .
    • Purify intermediates via column chromatography or recrystallization (e.g., ethanol/water mixtures) .

Q. Table 1: Reaction Conditions Comparison

StepSolventCatalyst/Temp (°C)Yield (%)Reference
Isoxazole formationDioxane80°C, 12h65–70
SulfonylationDCMEt₃N, 0°C→RT85–90
Final couplingTHFPd(PPh₃)₄, 60°C50–60

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min; monitor at 254 nm .
    • GC-MS : Confirm volatile impurities with a DB-5MS column (30 m × 0.25 mm) and EI ionization .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve furan (δ 6.3–7.1 ppm) and diazepane (δ 3.5–4.2 ppm) signals .
    • FTIR : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsReference
¹H NMRδ 7.8 (pyrazole-H), δ 6.5 (furan-H)
FTIR1680 cm⁻¹ (C=O)
HPLC Rt12.3 min (ACN:H₂O = 70:30)

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across in vitro assays?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell lines, solvent interference). Mitigation strategies include:

  • Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to identify non-linear effects .
  • Solvent Controls : Use DMSO ≤0.1% to avoid cytotoxicity .
  • Orthogonal Assays : Validate results with complementary methods (e.g., fluorescence-based vs. luminescence assays) .
  • Structural-Activity Relationships (SAR) : Compare analogs to isolate functional group contributions .

Q. What computational approaches predict this compound’s environmental fate and toxicity?

Methodological Answer:

  • QSAR Models : Use EPI Suite or TEST software to estimate biodegradation (e.g., BIOWIN) and ecotoxicity (e.g., LC50) .
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes or enzymes (e.g., CYP450 isoforms) .
  • Environmental Monitoring :
    • Degradation Studies : Expose to UV light/pH extremes; analyze metabolites via LC-MS .
    • Partition Coefficients : Measure logP (octanol/water) to assess bioaccumulation potential .

Q. What strategies analyze crystal structure and conformational dynamics?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction :
    • Grow crystals via slow evaporation (DMF/ethanol, 25°C) .
    • Resolve dihedral angles (e.g., furan vs. pyrazole planes) using SHELX .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; compare experimental/theoretical bond lengths .
  • Dynamic NMR : Probe diazepane ring flexibility by variable-temperature ¹H NMR (e.g., coalescence temperatures) .

Q. Table 3: Crystallographic Data

ParameterValueReference
Space groupP 1̄
Dihedral angle (furan)12.5°
R-factor0.042

Q. How should experimental designs account for multi-variable interactions in bioactivity studies?

Methodological Answer: Adopt factorial designs to evaluate interactions (e.g., dose, exposure time, cell type):

  • Split-Plot Design : Assign primary factors (e.g., compound concentration) to main plots and secondary factors (e.g., incubation time) to subplots .
  • Response Surface Methodology (RSM) : Optimize conditions (e.g., pH, temperature) using central composite design .

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